tert-Butyl (3-((methylamino)methyl)tetrahydrofuran-3-yl)carbamate
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Overview
Description
tert-Butyl (3-((methylamino)methyl)tetrahydrofuran-3-yl)carbamate is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of tetrahydrofuran and contains a tert-butyl carbamate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((methylamino)methyl)tetrahydrofuran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the tetrahydrofuran ring and a methylamino group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-((methylamino)methyl)tetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
tert-Butyl (3-((methylamino)methyl)tetrahydrofuran-3-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-((methylamino)methyl)tetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (3-((methylamino)methyl)tetrahydrofuran-3-yl)carbamate include:
- tert-Butyl (3-(methylamino)propyl)carbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate
- tert-Butyl N- { [3- (methylamino)oxolan-3-yl]methyl}carbamate
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which combines a tetrahydrofuran ring with a tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[3-(methylaminomethyl)oxolan-3-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-11(7-12-4)5-6-15-8-11/h12H,5-8H2,1-4H3,(H,13,14) |
InChI Key |
QONPWRYRUWHSNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)CNC |
Origin of Product |
United States |
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